molecular formula C15H18ClNO4 B15128099 2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate

2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate

Cat. No.: B15128099
M. Wt: 311.76 g/mol
InChI Key: LZPCRQLJDDUNQD-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound consists of a pyrrolidinone ring and an adamantane core, which contribute to its distinct chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate typically involves the reaction of 3-chloroadamantane-1-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The pathways involved in these processes are often related to the regulation of cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 3-bromoadamantane-1-carboxylate
  • 2,5-Dioxopyrrolidin-1-yl 3-iodoadamantane-1-carboxylate
  • 2,5-Dioxopyrrolidin-1-yl 3-fluoroadamantane-1-carboxylate

Uniqueness

2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate is unique due to the presence of the chlorine atom in the adamantane core, which imparts distinct reactivity and stability compared to its halogenated analogs.

Properties

Molecular Formula

C15H18ClNO4

Molecular Weight

311.76 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-chloroadamantane-1-carboxylate

InChI

InChI=1S/C15H18ClNO4/c16-15-6-9-3-10(7-15)5-14(4-9,8-15)13(20)21-17-11(18)1-2-12(17)19/h9-10H,1-8H2

InChI Key

LZPCRQLJDDUNQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C23CC4CC(C2)CC(C4)(C3)Cl

Origin of Product

United States

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